1,10-Decanedithiol

Catalog No.
S525382
CAS No.
1191-67-9
M.F
C10H22S2
M. Wt
206.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decanedithiol

CAS Number

1191-67-9

Product Name

1,10-Decanedithiol

IUPAC Name

decane-1,10-dithiol

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

InChI

InChI=1S/C10H22S2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2

InChI Key

UOQACRNTVQWTFF-UHFFFAOYSA-N

SMILES

C(CCCCCS)CCCCS

Solubility

Soluble in DMSO

Synonyms

Decane-1,10-dithiol; 1,10-Decanedithiol; 1,10-Dimercaptodecane.

Canonical SMILES

C(CCCCCS)CCCCS

Description

The exact mass of the compound 1,10-Decanedithiol is 206.1163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Self-Assembled Monolayers (SAMs)

One of the primary applications of 1,10-Decanedithiol lies in the formation of Self-Assembled Monolayers (SAMs) on metal surfaces. SAMs are ordered, single-molecule thick films that can tailor the surface properties of metals. 1,10-Decanedithiol, with its thiol groups, can strongly bind to gold and other metals, forming a well-defined and stable SAM. Researchers use these SAMs to study various phenomena, including:

  • Electron transfer processes: The ordered structure of SAMs allows for controlled electron transfer between the metal surface and molecules adsorbed on top. This is useful in research on solar cells, biosensors, and molecular electronics.
  • Surface wettability: By modifying the surface chemistry through SAMs, researchers can control the wettability of a metal surface. This finds applications in areas like microfluidics and anti-corrosion coatings.

Understanding Biomolecular Interactions

The ability of 1,10-Decanedithiol to form well-defined interfaces makes it valuable for studying interactions between biomolecules and surfaces. Researchers can attach biomolecules like proteins or DNA to SAMs and investigate their behavior using techniques like surface plasmon resonance or atomic force microscopy [].

Nanoparticle Assembly

1,10-Decanedithiol can be used to direct the assembly of nanoparticles into specific structures. By controlling the surface properties of the nanoparticles with attached decanedithiol molecules, researchers can achieve desired arrangements for various applications, including catalysis and drug delivery [].

1,10-Decanedithiol is an organic compound with the molecular formula C₁₀H₂₂S₂. This compound features two thiol (-SH) functional groups located at each end of a straight-chain decane. It is a colorless to pale yellow liquid with a distinctive odor, commonly used in various chemical applications due to its ability to form disulfide bonds. The compound is classified under the category of dithiols, which are characterized by the presence of two thiol groups.

  • Oxidation: The thiol groups can be oxidized to form disulfides. For example, two molecules of 1,10-decanedithiol can react to form 1,10-decanedithiol disulfide:

    2C10H22S2C10H20S4+H22\text{C}_{10}\text{H}_{22}\text{S}_2\rightarrow \text{C}_{10}\text{H}_{20}\text{S}_4+\text{H}_2
  • Polymerization: It can undergo electrochemical polymerization to produce polymers containing disulfide bonds. This reaction has been studied in solvents like dichloromethane and acetonitrile .
  • Nucleophilic Substitution: The thiol groups can act as nucleophiles in substitution reactions, allowing for the introduction of various functional groups.

While specific biological activities of 1,10-decanedithiol are not extensively documented, thiols in general are known for their antioxidant properties. They can participate in redox reactions and may influence various biological processes. Some studies suggest potential applications in drug delivery systems due to their ability to form stable complexes with metal ions .

1,10-Decanedithiol can be synthesized through several methods:

  • Alkylation of Thiols: A common method involves the alkylation of thiols with appropriate alkyl halides.
  • Electrochemical Polymerization: As mentioned earlier, electrochemical methods can be employed to synthesize polymers from 1,10-decanedithiol .
  • Reduction of Disulfides: The reduction of corresponding disulfides can yield the dithiol.

1,10-Decanedithiol has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Material Science: Used in the production of self-assembled monolayers and as a building block for polymers with specific properties .
  • Pharmaceuticals and Agrochemicals: It is utilized as a raw material in the development of certain drugs and agricultural chemicals .

Interaction studies involving 1,10-decanedithiol often focus on its behavior within self-assembled monolayers and its interactions with metal surfaces. Research indicates that it can modify surface properties when incorporated into monolayers, affecting adhesion and stability . Additionally, its ability to form complexes with metal ions has implications for catalysis and sensor development.

1,10-Decanedithiol shares structural similarities with other dithiols and aliphatic compounds. Here are a few notable comparisons:

Compound NameMolecular FormulaUnique Features
1,8-OctanedithiolC₈H₁₈S₂Shorter chain length; used in similar applications but less versatile than decanedithiol.
1,12-DodecanedithiolC₁₂H₂₆S₂Longer chain; may exhibit different solubility and reactivity characteristics.
1,6-HexanedithiolC₆H₁₄S₂Shorter chain; less stable under oxidative conditions compared to decanedithiol.

Uniqueness: The unique feature of 1,10-decanedithiol lies in its chain length and the specific reactivity profile it offers due to the positioning of its thiol groups. This makes it particularly useful for applications requiring longer hydrocarbon chains while maintaining thiol functionality.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Exact Mass

206.1163

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1191-67-9

Wikipedia

1,10-Decanedithiol

Dates

Modify: 2023-08-15
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